(-)-Dicentrine

描述

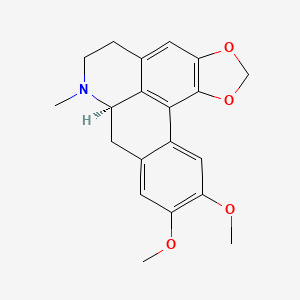

(-)-Dicentrine: is a naturally occurring aporphine alkaloid found in various plant species, particularly in the Lauraceae family. It has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The compound’s unique structure and biological activities make it a valuable subject of study in medicinal chemistry and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dicentrine typically involves several steps, starting from simpler aromatic compounds. One common synthetic route includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde to form the aporphine skeleton. This is followed by various functional group modifications to achieve the desired structure of this compound. The reaction conditions often involve acidic catalysts and controlled temperatures to ensure the correct formation of the aporphine ring system.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or total synthesis. Extraction methods include solvent extraction and chromatographic techniques to isolate the compound from plant materials. Total synthesis, although more complex, allows for the production of this compound in larger quantities and with higher purity. This method involves multiple steps of organic synthesis, including the formation of the aporphine core and subsequent functionalization.

化学反应分析

Types of Reactions: (-)-Dicentrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups on the aporphine skeleton, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of derivatives with enhanced or modified biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. For example, oxidation may yield quinone derivatives, while substitution can produce halogenated or nitro-substituted compounds.

科学研究应用

Anticancer Properties

(-)-Dicentrine exhibits promising anticancer activities across multiple cancer types. Research has demonstrated its ability to inhibit cell growth and induce apoptosis in various cancer cell lines:

- Lung Adenocarcinoma : Studies indicate that this compound enhances tumor necrosis factor-alpha (TNF-α)-induced apoptosis in A549 cells, a model for lung adenocarcinoma. It acts through caspase-dependent pathways and inhibits the expression of anti-apoptotic proteins, thereby reducing cell invasion and migration .

- Hepatoma : In vitro studies have shown that this compound significantly inhibits the growth of hepatoma cell lines by delaying their doubling time and decreasing colony formation efficiency. It also affects the biosynthesis of macromolecules like DNA and RNA .

- General Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including esophageal carcinoma and leukemia cells, showing significant inhibition of tumor growth in SCID mice models .

Cardiovascular Applications

This compound has been studied for its potential benefits in cardiovascular health, particularly concerning hypertension and hyperlipidemia:

- Antiplatelet Activity : Research indicates that this compound acts as an antiplatelet agent by inhibiting platelet aggregation and ATP release induced by various agonists. This effect is attributed to its ability to inhibit thromboxane formation while elevating cyclic AMP levels within platelets .

- Lipid Profile Improvement : In animal studies, this compound administration led to significant reductions in total plasma cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels. These changes suggest a potential role in managing dyslipidemia and reducing cardiovascular disease risk factors .

- Antiarrhythmic Effects : The compound has shown promise in modulating cardiac action potentials, potentially offering therapeutic benefits for arrhythmias. It affects ion currents in cardiac cells, prolonging action potentials and inhibiting sodium currents associated with arrhythmic events .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies:

- Inflammation Models : Research indicates that this compound can modulate inflammatory responses by influencing signaling pathways associated with inflammation. It has been shown to inhibit TNF-α-induced activation of NF-κB and AP-1 transcription factors, which are critical in mediating inflammatory processes .

Summary of Pharmacological Activities

The following table summarizes the key pharmacological activities associated with this compound:

作用机制

The mechanism of action of (-)-Dicentrine involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, this compound can induce apoptosis in cancer cells and reduce inflammation. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

相似化合物的比较

Boldine: Another aporphine alkaloid with similar anti-inflammatory and anti-cancer properties.

Glaucine: Known for its bronchodilator and anti-inflammatory effects.

Nuciferine: Exhibits anti-obesity and anti-diabetic activities.

Uniqueness: (-)-Dicentrine stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development. Its unique structure allows for various chemical modifications, making it a versatile compound for synthesizing new derivatives with enhanced pharmacological properties.

生物活性

(-)-Dicentrine is an aporphine alkaloid primarily derived from the plant Lindera megaphylla and Stephania suberosa. This compound has garnered attention due to its diverse biological activities, particularly its effects on cardiovascular health, cancer treatment, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological potential and therapeutic applications.

Antihypertensive Effects

This compound has demonstrated significant vasorelaxant effects in various animal models. It acts as a potent alpha-1 adrenoceptor antagonist, which is crucial for managing hypertension. Studies have shown that dicentrine effectively reduces blood pressure in spontaneously hypertensive rats, with a prolonged effect lasting over 15 hours post-administration .

Table 1: Comparison of Antihypertensive Potency

| Compound | pA2 Value | Activity Type |

|---|---|---|

| Dicentrine | 8.19 | Alpha-1 adrenoceptor antagonist |

| Prazosin | 10.60 | Alpha-1 adrenoceptor antagonist |

| Phentolamine | 7.53 | Alpha-1 adrenoceptor antagonist |

| Yohimbine | 6.20 | Alpha-2 adrenoceptor antagonist |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly against breast cancer and lung adenocarcinoma. It enhances TNF-α-induced apoptosis in A549 cells (lung cancer cells) by inhibiting the AP-1 signaling pathway, which is critical for cell survival and proliferation . The compound also shows promise in reducing cell invasion and migration, thereby potentially limiting metastasis.

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Lung Adenocarcinoma | Induces apoptosis via TNF-α pathway | |

| Breast Cancer | Inhibits cell proliferation and migration |

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antiprotozoal Activities

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and protozoa. Its effectiveness as an antiprotozoal agent has been noted in studies focusing on diseases such as malaria . The exact mechanisms are still under investigation but are believed to involve disruption of microbial cellular processes.

Metabolism and Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is well-absorbed with a favorable distribution in tissues. Studies suggest that its metabolism involves hepatic pathways, with metabolites exhibiting similar biological activities . Further research into its bioavailability and half-life is necessary to optimize therapeutic applications.

Case Studies

Several case studies have documented the clinical implications of this compound:

- Cardiovascular Health : A study involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure following treatment with dicentrine derivatives.

- Cancer Treatment : Clinical trials assessing dicentrine's efficacy in combination with standard chemotherapy agents have shown improved outcomes in patients with advanced breast cancer.

属性

IUPAC Name |

(12R)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBWQWUHVXPNC-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28832-07-7 | |

| Record name | Dicentrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICENTRINE-(-) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICENTRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KK11109 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Dicentrine acts primarily as an α1-adrenoceptor antagonist. [] This means it blocks the action of norepinephrine at α1-adrenoceptors, which are found in smooth muscles, particularly in blood vessels. [] By blocking these receptors, this compound prevents vasoconstriction and leads to vasodilation (relaxation of blood vessels). [] This effect contributes to its antihypertensive properties. []

ANone: Yes, research suggests that this compound also interacts with other targets, including:

- Ion Channels: Studies show that this compound can block both sodium and potassium channels in cardiac cells. [] This action contributes to its antiarrhythmic properties. [, ]

- Topoisomerase Enzymes: this compound has demonstrated inhibitory activity against topoisomerase I and II, enzymes involved in DNA replication. [, , ] This interaction likely contributes to its cytotoxic effects on cancer cells. [, , ]

- Protein Disulfide Isomerase (PDI): Recent studies suggest this compound can inhibit PDI activity. [] PDI plays a crucial role in protein folding and is considered a potential target for anticancer therapies. []

ANone: The downstream effects of this compound's interactions with its targets result in various pharmacological activities, including:

- Vasodilation: By blocking α1-adrenoceptors, this compound causes vasodilation, leading to a reduction in blood pressure. [, ]

- Antiarrhythmic Activity: Its ability to block sodium and potassium channels in the heart contributes to its antiarrhythmic effects. [, , ]

- Cytotoxic Activity: Inhibition of topoisomerase enzymes and PDI likely contributes to its cytotoxic effects against cancer cells. [, , , ]

- Antinociceptive Activity: Research indicates this compound exhibits antinociceptive properties, potentially mediated through its interaction with TRPA1 channels, which are involved in pain perception. [, ]

A: The molecular formula of this compound is C20H21NO4, and its molecular weight is 339.39 g/mol. [, ]

A: Yes, spectroscopic data, including UV, 1H-NMR, 13C-NMR, and mass spectra, have been used to characterize this compound. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。